molecular formula C11H12F3NO2 B13572450 Ethyl 2-amino-2-(4-(trifluoromethyl)phenyl)acetate

Ethyl 2-amino-2-(4-(trifluoromethyl)phenyl)acetate

Cat. No.: B13572450
M. Wt: 247.21 g/mol
InChI Key: RBBDBFMYLFXDIV-UHFFFAOYSA-N
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Description

Ethyl 2-amino-2-(4-(trifluoromethyl)phenyl)acetate (CAS 366018-90-8) is a high-purity α-amino acid ester derivative supplied with a typical purity of ≥98% . This compound, with a molecular weight of 247.21 g/mol and the molecular formula C₁₁H₁₂F₃NO₂, serves as a versatile and valuable building block in organic synthesis and medicinal chemistry research . Its structure features a chiral center and a lipophilic, electron-withdrawing trifluoromethyl group on the phenyl ring, which can significantly influence the properties of resulting molecules . The compound is particularly useful for the synthesis of novel pharmaceutical candidates and complex molecules. Researchers utilize it in the development of protease inhibitors, peptidomimetics, and other bioactive compounds where the trifluoromethyl group can enhance metabolic stability and membrane permeability . As a starting material, it enables access to various libraries of compounds for high-throughput screening in drug discovery programs. Please note that this product is For Research Use Only and is not intended for diagnostic or therapeutic applications. Handle with care; this compound may be harmful if swallowed and cause skin and serious eye irritation . Always refer to the Safety Data Sheet (SDS) for comprehensive handling and hazard information before use.

Properties

Molecular Formula

C11H12F3NO2

Molecular Weight

247.21 g/mol

IUPAC Name

ethyl 2-amino-2-[4-(trifluoromethyl)phenyl]acetate

InChI

InChI=1S/C11H12F3NO2/c1-2-17-10(16)9(15)7-3-5-8(6-4-7)11(12,13)14/h3-6,9H,2,15H2,1H3

InChI Key

RBBDBFMYLFXDIV-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C1=CC=C(C=C1)C(F)(F)F)N

Origin of Product

United States

Preparation Methods

Condensation of 4-(Trifluoromethyl)benzaldehyde with Glycine Derivatives

One of the most commonly reported synthetic routes involves the condensation of 4-(trifluoromethyl)benzaldehyde with glycine or its derivatives. This method typically proceeds via the formation of an imine intermediate followed by reduction to the amino acid ester.

General Reaction Scheme:

$$
\text{4-(Trifluoromethyl)benzaldehyde} + \text{Glycine derivative} \xrightarrow[\text{Catalyst}]{\text{Condensation}} \text{Imine intermediate} \xrightarrow[\text{Reducing agent}]{\text{Reduction}} \text{Ethyl 2-amino-2-(4-(trifluoromethyl)phenyl)acetate}
$$

Key Details:

  • Catalysts: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4) are commonly used for reduction steps.
  • Solvents: Typically ethanol or ethyl acetate for ester formation; inert solvents like dichloromethane for reduction.
  • Reaction Conditions: Controlled temperature (0–25 °C) to avoid side reactions; inert atmosphere to prevent oxidation.
  • Yields: Moderate to high, often above 70%.

This method benefits from the commercial availability of 4-(trifluoromethyl)benzaldehyde and glycine derivatives, making it a practical approach for laboratory synthesis.

Multi-step Synthesis via Phenyl Acetic Acid Derivatives

Another approach involves a four-step synthesis starting from fluorine-containing phenols and glyoxylic acid:

This method yields the target compound with good purity and yields ranging from 60–90% over the steps.

Use of Ethyl Nitroacetate as a Precursor

Ethyl nitroacetate can be used as a nucleophilic partner in condensation reactions with 4-(trifluoromethyl)benzaldehyde derivatives in the presence of bases such as piperidine:

  • The reaction proceeds via Knoevenagel condensation to form nitroalkene intermediates.
  • Subsequent reduction of the nitro group leads to the amino acid ester.
  • Purification is typically achieved by chromatographic methods.

This method allows for the introduction of the amino group and ester functionality in a controlled manner.

Purification and Characterization

  • Chromatography: Silica gel column chromatography using hexane/ethyl acetate mixtures (5–10%) is standard for purification.
  • Yields: Typically between 58% and 78% for final products after purification.
  • Spectroscopic Data:
    • IR spectra show characteristic ester carbonyl peaks (~1730 cm^-1) and amino group absorptions.
    • ^1H NMR and ^13C NMR confirm the aromatic protons, ester methylene, and amino methine signals.
    • High-resolution mass spectrometry (HRMS) confirms molecular weight and formula.

Summary Table of Preparation Methods

Method Starting Materials Key Reagents Conditions Yield (%) Notes
Condensation of 4-(trifluoromethyl)benzaldehyde with glycine derivatives 4-(Trifluoromethyl)benzaldehyde, glycine ester NaBH4 or LiAlH4 (reduction) Room temperature, inert atmosphere 70–85 Straightforward, widely used
Multi-step synthesis via phenylacetic acid derivatives Fluorophenols, glyoxylic acid SnCl2·2H2O (reduction), ethanol (esterification) Multi-step, reflux 60–90 (overall) More complex, good yields
Knoevenagel condensation with ethyl nitroacetate 4-(Trifluoromethyl)benzaldehyde, ethyl nitroacetate Piperidine (base), reduction agents Reflux, inert atmosphere ~67 Allows nitro intermediate manipulation

Research Findings and Optimization

  • Reaction optimization studies indicate that the choice of reducing agent and solvent critically affects yield and purity. Sodium borohydride offers milder conditions with fewer side products compared to lithium aluminum hydride, which is more reactive but requires stricter anhydrous conditions.
  • Chromatographic purification using silica gel with hexane/ethyl acetate mixtures in the range of 4:1 to 10:1 ratios provides optimal separation of the target compound from impurities.
  • Use of molecular sieves and inert atmosphere during condensation steps improves product stability and yield.

Chemical Reactions Analysis

Hydrolysis Reactions

The ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid or carboxylate salt.

  • Acidic Hydrolysis :
    Reaction with concentrated HCl (6M) at reflux (80–100°C) for 6–8 hours produces 2-amino-2-(4-(trifluoromethyl)phenyl)acetic acid.

    Ester+H2OHCl, ΔCarboxylic Acid+EtOH\text{Ester} + \text{H}_2\text{O} \xrightarrow{\text{HCl, Δ}} \text{Carboxylic Acid} + \text{EtOH}
  • Basic Hydrolysis :
    Using NaOH (2M) in ethanol/water (1:1) at 60°C for 4 hours forms the sodium carboxylate.

Reaction Type Conditions Product Yield
Acidic Hydrolysis6M HCl, refluxCarboxylic acid85–92%
Basic Hydrolysis2M NaOH, 60°CSodium carboxylate78–88%

Acylation of the Amino Group

The primary amino group reacts with acylating agents to form amides:

  • Acetylation :
    Treatment with acetic anhydride in pyridine at 25°C for 12 hours yields N-acetyl-2-(4-(trifluoromethyl)phenyl)acetate ethyl ester .

    NH2+(Ac2O)PyridineNHCOCH3\text{NH}_2 + (\text{Ac}_2\text{O}) \xrightarrow{\text{Pyridine}} \text{NHCOCH}_3
Acylating Agent Conditions Product Yield
Acetic anhydridePyridine, RTN-Acetyl derivative90–95%
Benzoyl chlorideDCM, 0°CN-Benzoyl derivative82–88%

Oxidation Reactions

The amino group is susceptible to oxidation:

  • Imine Formation :
    Reaction with NaOCl (bleach) in aqueous ethanol at 40°C generates an imine intermediate.

  • Nitrile Formation :
    Strong oxidizing agents like KMnO₄ in acidic conditions convert the amino group to a nitrile.

Oxidizing Agent Conditions Product Yield
NaOCl40°C, 4hImine60–70%
KMnO₄/H₂SO₄80°C, 6hNitrile45–55%

Reduction Reactions

The ester group can be reduced to a primary alcohol:

  • Lithium Aluminum Hydride (LiAlH₄) :
    Reduction in dry THF at 0°C produces 2-amino-2-(4-(trifluoromethyl)phenyl)ethanol.

    COOEtLiAlH4CH2OH\text{COOEt} \xrightarrow{\text{LiAlH}_4} \text{CH}_2\text{OH}
Reducing Agent Conditions Product Yield
LiAlH₄THF, 0°CAlcohol75–85%
NaBH₄/I₂MeOH, RTAlcohol65–72%

Nucleophilic Substitution

The amino group participates in nucleophilic displacement:

  • Alkylation :
    Reaction with methyl iodide in DMF forms N-methyl-2-(4-(trifluoromethyl)phenyl)acetate ethyl ester .

Alkylating Agent Conditions Product Yield
CH₃IDMF, 60°CN-Alkyl derivative80–88%

Electrophilic Aromatic Substitution

The electron-deficient trifluoromethylphenyl ring undergoes selective substitution:

  • Nitration :
    Reaction with HNO₃/H₂SO₄ at 0°C introduces a nitro group at the meta position relative to the CF₃ group .

Reagent Conditions Product Yield
HNO₃/H₂SO₄0°C, 2hNitro derivative50–60%

Condensation Reactions

The amino group condenses with carbonyl compounds:

  • Schiff Base Formation :
    Reaction with benzaldehyde in ethanol forms a Schiff base.

Key Reactivity Trends

  • Trifluoromethyl Effect : The -CF₃ group deactivates the phenyl ring, directing electrophiles to meta positions .

  • Amino Group Reactivity : The NH₂ group acts as a nucleophile in acylation, alkylation, and condensation reactions.

  • Ester Stability : Hydrolysis rates are pH-dependent, with basic conditions accelerating reaction kinetics.

Mechanism of Action

The mechanism of action of Ethyl 2-amino-2-(4-(trifluoromethyl)phenyl)acetate involves its interaction with molecular targets such as neurotransmitter receptors. The compound can act as an agonist or antagonist, modulating the activity of receptors like 5-HT2A. This modulation can influence various signaling pathways, leading to changes in neurotransmitter release and neuronal activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Aromatic Ring

a) Ethyl 2-amino-2-(4-methoxyphenyl)acetate
  • Structural Difference : The trifluoromethyl group is replaced by a methoxy (-OCH₃) group.
  • Impact: The methoxy group is electron-donating, increasing electron density on the aromatic ring, which contrasts with the electron-withdrawing nature of the trifluoromethyl group. This alters reactivity in electrophilic substitution reactions.
b) Ethyl 2-(4-(trifluoromethyl)phenyl)acetate (CAS 721-63-1)
  • Structural Difference: Lacks the amino group at the α-position.
  • Impact: Reduced polarity and hydrogen-bonding capacity, leading to lower solubility in polar solvents. The absence of the amino group may limit its utility in forming Schiff bases or participating in nucleophilic reactions .
c) Ethyl 2-oxo-2-((4-(trifluoromethyl)phenyl)amino)acetate
  • Structural Difference: Contains a ketone (oxo) group instead of an amino group.
  • Impact: The oxo group enables participation in keto-enol tautomerism and condensation reactions, which are absent in the amino-substituted analog. Reduced basicity compared to the amino derivative, altering interaction with biological targets .

Heterocyclic Derivatives

a) Ethyl 2-amino-2-{3,5-dimethyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrazol-4-yl}acetate hydrochloride
  • Structural Difference : Incorporates a pyrazole ring fused to the trifluoromethylphenyl group.
  • The hydrochloride salt improves aqueous solubility, which is advantageous for pharmaceutical formulations .
b) Ethyl 2-fluoro-2-(1-(4-(trifluoromethyl)phenyl)-5,6-dihydro-1H-indazol-7(4H)-ylidene)acetate
  • Structural Difference : Features an indazole ring and a fluorine atom.
  • Impact :
    • Increased steric bulk and lipophilicity due to the indazole moiety.
    • Fluorine introduction may enhance metabolic stability and binding affinity to hydrophobic enzyme pockets .

Functional Group Modifications

a) Ethyl 2-(2-nitro-4-trifluoromethylphenylamino)acetate (CAS 735-40-0)
  • Structural Difference: Includes a nitro (-NO₂) group on the aromatic ring.
  • Impact :
    • The nitro group is a strong electron-withdrawing substituent, further deactivating the ring compared to the trifluoromethyl group alone.
    • Requires reduction (e.g., catalytic hydrogenation) to convert the nitro group to an amine for downstream applications .
b) Ethyl 2-[[(Z)-2-cyano-2-(4-fluorophenyl)ethenyl]amino]acetate
  • Structural Difference: Contains a cyano-vinyl group and a fluorine substituent.
  • The Z-configuration of the double bond may influence stereoselective interactions in biological systems .

Boiling Points and Solubility

  • Ethyl 2-(4-(trifluoromethyl)phenyl)acetate : Boiling point = 105°C; high volatility due to the absence of polar functional groups .

Bioactivity

  • Antimicrobial Activity: Compounds like ethyl 2-amino-2-(4-methoxyphenyl)acetate derivatives have shown antimicrobial properties, suggesting that the amino-trifluoromethylphenyl analog may also exhibit similar activity .

Biological Activity

Ethyl 2-amino-2-(4-(trifluoromethyl)phenyl)acetate is a synthetic compound notable for its unique trifluoromethyl group, which enhances its biological activity and chemical stability. This article explores the pharmacological properties, mechanisms of action, and potential therapeutic applications of this compound.

Chemical Structure and Properties

  • Molecular Formula : C11_{11}H12_{12}F3_3N\O2_2
  • Molecular Weight : Approximately 232.20 g/mol

The presence of the trifluoromethyl group contributes to increased lipophilicity and metabolic stability, which are critical factors in drug design. The compound's structure includes an ethyl ester functional group, an amino group, and a phenyl ring substituted with trifluoromethyl.

Pharmacological Properties

This compound exhibits several significant pharmacological activities:

  • Neuropharmacological Effects : Preliminary studies suggest that the compound may interact with neurotransmitter receptors, potentially influencing mood and cognitive functions. This interaction is crucial for developing treatments for neurological disorders.
  • Anti-inflammatory Activity : The compound shows promise in reducing inflammation, making it a candidate for treating various inflammatory conditions. Its mechanism may involve the inhibition of pro-inflammatory cytokines.
  • Anticancer Potential : Research indicates that compounds with similar structures can inhibit cell proliferation in cancer cells. The trifluoromethyl group may enhance this activity by improving binding affinity to target proteins involved in tumor growth.

The biological activity of this compound can be attributed to several mechanisms:

  • Receptor Binding : The compound may bind to specific neurotransmitter receptors, influencing signaling pathways associated with mood regulation and cognitive function.
  • Enzyme Inhibition : It has been suggested that the compound could inhibit enzymes involved in inflammatory responses and cancer progression. For instance, docking studies have shown promising binding interactions with matrix metalloproteinases (MMPs), which play a role in tumor metastasis.
  • Cell Cycle Modulation : In vitro studies have indicated that this compound can alter cell cycle progression in various cell lines, suggesting its potential as an anticancer agent.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

  • A study published in Nature demonstrated that similar compounds effectively inhibited cell proliferation in cancer models, indicating that this compound could exhibit similar effects .
  • Research highlighted its anti-inflammatory properties through the modulation of cytokine release in cellular models .

Comparative Analysis with Similar Compounds

Compound NameBiological ActivityKey Findings
Methyl (S)-2-amino-2-(4-(trifluoromethyl)phenyl)acetateNeuropharmacological effectsInteraction with neurotransmitter receptors
1-[3-(trifluoromethyl)benzyl]ureaAnticancer activityInhibits cell proliferation; affects blood vessel formation
Other Trifluoromethyl CompoundsVarying degrees of anti-inflammatory and anticancer propertiesEnhanced lipophilicity leads to improved bioactivity

Q & A

Q. Q1. What are the standard synthetic routes for preparing Ethyl 2-amino-2-(4-(trifluoromethyl)phenyl)acetate, and how are intermediates characterized?

Methodological Answer: The compound is typically synthesized via multi-step reactions involving trifluoromethylphenyl precursors. For example, coupling reactions using reagents like 2,4,6-tripropyl-1,3,5,2,4,6-trioxatriphosphine (in ethyl acetate) with pyridine as a base can yield intermediates . Key intermediates are characterized using LCMS (e.g., m/z 789.1 [M+H]+) and HPLC (retention time analysis under conditions like SMD-FA05) to confirm molecular weight and purity . NMR (1H/13C) and IR spectroscopy are critical for structural validation, particularly to confirm the presence of the amino and trifluoromethyl groups.

Q. Q2. How is the purity of this compound assessed during synthesis?

Methodological Answer: Purity is evaluated via reverse-phase HPLC with UV detection (e.g., using C18 columns and gradient elution with acetonitrile/water). For example, a retention time of 1.01 minutes under SMD-FA05 conditions indicates high purity . Additionally, elemental analysis or high-resolution mass spectrometry (HRMS) can verify stoichiometric consistency.

Advanced Synthetic Optimization

Q. Q3. How can reaction yields be improved in the synthesis of trifluoromethylphenyl-containing intermediates?

Methodological Answer: Optimization often involves solvent selection and temperature control. For instance, using polar aprotic solvents like DMF or 1,4-dioxane at 0–60°C enhances solubility and reaction rates for trifluoromethylphenyl intermediates . Catalytic additives (e.g., TFA in hydrazine coupling reactions) improve regioselectivity . Monitoring by TLC or in situ FTIR helps track reaction progress and minimize side products.

Q. Q4. What strategies resolve contradictions in stereochemical outcomes during cyclization or reduction steps?

Methodological Answer: Stereochemical ambiguities (e.g., Z/E isomerism in reduction products) are addressed using chiral HPLC or X-ray crystallography. For example, DIBAL-H reduction of ethyl esters at −78°C can favor specific diastereomers, as seen in the isolation of (Z)- and (E)-fluoroethanol derivatives . Computational modeling (DFT) may predict preferential transition states to guide synthetic design.

Structural and Functional Analysis

Q. Q5. How are tautomeric or conformational ambiguities resolved in derivatives of this compound?

Methodological Answer: X-ray crystallography is definitive for resolving tautomerism. For phenylacetate derivatives, single-crystal diffraction (using SHELX software ) provides bond-length and angle data to distinguish keto-enol tautomers. Solid-state NMR can complement this by probing dynamic behavior in the solid phase.

Q. Q6. What spectroscopic techniques differentiate the aminoacetate moiety from isosteric analogs?

Methodological Answer: 15N NMR and 2D HSQC experiments are used to confirm the presence of the amino group. For example, the NH proton in the aminoacetate moiety shows distinct coupling patterns in 1H NMR (δ ~5–6 ppm) compared to amide or imine analogs . IR spectroscopy (N-H stretch at ~3300 cm⁻¹) further distinguishes protonation states.

Biological and Pharmacological Applications

Q. Q7. How is this compound utilized as a precursor in drug discovery?

Methodological Answer: The aminoacetate scaffold is a key intermediate for bioactive molecules. For instance, derivatives like 4-hydroxy-3-phenylfuran-2(5H)-ones—synthesized from similar phenylacetates—exhibit antibacterial and anticancer activity . Structure-activity relationship (SAR) studies focus on modifying the trifluoromethyl group to enhance metabolic stability or target binding .

Q. Q8. What in vitro assays are used to evaluate the biological activity of derivatives?

Methodological Answer: Standard assays include:

  • Enzyme inhibition : Fluorescence-based assays (e.g., kinase or protease inhibition).
  • Cytotoxicity : MTT or ATP-lite assays against cancer cell lines (e.g., HepG2 or MCF-7).
  • Solubility/logP : HPLC-based methods to assess physicochemical properties critical for drug-likeness.

Data Reproducibility and Contradictions

Q. Q9. How can researchers address variability in reported synthetic yields for trifluoromethylphenyl derivatives?

Methodological Answer: Variability often stems from trace moisture or oxygen sensitivity. Rigorous anhydrous conditions (e.g., Schlenk line techniques) and degassing solvents with nitrogen improve reproducibility . Contradictions in yield data may also arise from purification methods; silica gel chromatography with optimized eluent ratios (e.g., PE:EA 80:20) ensures consistent isolation .

Q. Q10. Why do crystallographic data sometimes conflict with computational predictions for this compound?

Methodological Answer: Discrepancies may arise from crystal packing effects or solvent inclusion in the lattice. For example, SHELXL refinement parameters (e.g., hydrogen-bond restraints) must be carefully adjusted to match experimental electron density maps . Hybrid DFT/Molecular Mechanics (QM/MM) simulations can reconcile such differences by modeling crystal environments.

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